molecular formula C13H8O4 B8723074 6H-Dibenzo(b,d)pyran-6-one, 3,4-dihydroxy- CAS No. 131086-92-5

6H-Dibenzo(b,d)pyran-6-one, 3,4-dihydroxy-

Cat. No. B8723074
Key on ui cas rn: 131086-92-5
M. Wt: 228.20 g/mol
InChI Key: XVLDXKNPWFEZHU-UHFFFAOYSA-N
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Patent
US05104894

Procedure details

N,N-Diisopropyl-2',3',4'-trimethoxy-2-biphenylcarboxamide (0.94 mmol) was dissolved in dry methylene chloride (40 ml). The solution was cooled down to -78° C., BBr3 (5.6 mmol) was added slowly. Reaction was allowed to warm to room temperature over a period of 22 hours. The mixture was again cooled down to -78° C. and methanol (3 ml) was added. The reaction was warmed to room temperature over a period of 2 hours. All solvent was evaporated. The solid was extracted with chloroform. Removal of solvent gave white fluffy solid which was dissolved in glacial acetic acid (10 ml) and refluxed over night. Removal of acetic acid gave a solid, which was worked up with chloroform-water, the aqueous layer was separated and was extracted several times with chloroform. The chloroform layer was washed with satd. NaHCO3 solution. Removal of chloroform gave 77% (0.72 mmol) of solid product, which was recrystallized from methanol (m.p. 252° C.-254° C.). NMR spectrum was analyzed to be: δ6.84 (d, 1H, J=8.7 Hz, Ar--H), 7.63 (d, 1H, J=8 Jz, Ar--H), 7.82-7.89 (m 1H, Ar--H), 8.17-8.24 (t, 2H, Ar--H), 9.27 (br s, 1H, OH [D2O exchangeable]), 9.89 (br s, 1H, OH [D2O exchangeable]); MS m/z (relative intensity) 229 (M+1, 13), 228 (M+, 100), 200 (6), 126 (11), 115 (26).
Name
N,N-Diisopropyl-2',3',4'-trimethoxy-2-biphenylcarboxamide
Quantity
0.94 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
5.6 mmol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
chloroform water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Yield
77%

Identifiers

REACTION_CXSMILES
C(N(C(C)C)[C:5]([C:7]1[C:8]([C:13]2[CH:18]=[CH:17][C:16]([O:19]C)=[C:15]([O:21]C)[C:14]=2[O:23]C)=[CH:9][CH:10]=[CH:11][CH:12]=1)=[O:6])(C)C.B(Br)(Br)Br.CO.C(Cl)(Cl)Cl.O>C(Cl)Cl.C(O)(=O)C>[OH:19][C:16]1[CH:17]=[CH:18][C:13]2[C:8]3[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=3[C:5](=[O:6])[O:23][C:14]=2[C:15]=1[OH:21] |f:3.4|

Inputs

Step One
Name
N,N-Diisopropyl-2',3',4'-trimethoxy-2-biphenylcarboxamide
Quantity
0.94 mmol
Type
reactant
Smiles
C(C)(C)N(C(=O)C=1C(=CC=CC1)C1=C(C(=C(C=C1)OC)OC)OC)C(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5.6 mmol
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
CO
Step Four
Name
chloroform water
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl.O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over a period of 22 hours
Duration
22 h
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to room temperature over a period of 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
All solvent was evaporated
EXTRACTION
Type
EXTRACTION
Details
The solid was extracted with chloroform
CUSTOM
Type
CUSTOM
Details
Removal of solvent
CUSTOM
Type
CUSTOM
Details
gave white fluffy solid which
TEMPERATURE
Type
TEMPERATURE
Details
refluxed over night
CUSTOM
Type
CUSTOM
Details
Removal of acetic acid
CUSTOM
Type
CUSTOM
Details
gave a solid, which
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
was extracted several times with chloroform
WASH
Type
WASH
Details
The chloroform layer was washed with satd
CUSTOM
Type
CUSTOM
Details
Removal of chloroform

Outcomes

Product
Name
Type
product
Smiles
OC=1C=CC2=C(OC(C3=C2C=CC=C3)=O)C1O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.72 mmol
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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